7-[4-(BENZYLOXY)PHENYL]-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
7-[4-(BENZYLOXY)PHENYL]-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a triazolopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(BENZYLOXY)PHENYL]-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. Common reagents used in the synthesis include pyridine derivatives, benzyloxyphenyl compounds, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[4-(BENZYLOXY)PHENYL]-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
7-[4-(BENZYLOXY)PHENYL]-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(BENZYLOXY)PHENYL]-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological and chemical properties.
Triazolopyrimidine analogs: These compounds have variations in their functional groups but maintain the triazolopyrimidine core.
Uniqueness
7-[4-(BENZYLOXY)PHENYL]-2-(3-HYDROXYPROPYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific functional groups and their arrangement, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C28H28N6O3 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-5-methyl-7-(4-phenylmethoxyphenyl)-N-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H28N6O3/c1-19-25(27(36)31-22-9-5-15-29-17-22)26(34-28(30-19)32-24(33-34)10-6-16-35)21-11-13-23(14-12-21)37-18-20-7-3-2-4-8-20/h2-5,7-9,11-15,17,26,35H,6,10,16,18H2,1H3,(H,31,36)(H,30,32,33) |
InChI Key |
UQZCICHYJUXHOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC5=CN=CC=C5 |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC5=CN=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC5=CN=CC=C5 |
Origin of Product |
United States |
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